Lowest Resistivity Among Refractory Silicides
In its fully annealed C54 phase, TiSi₂ exhibits a bulk resistivity of ~12.4 µΩ·cm, which is the lowest value reported for any refractory metal silicide [1]. This is significantly lower than alternative disilicides such as WSi₂, which exhibits a resistivity of ~56 µΩ·cm [2]. While CoSi₂ and NiSi offer lower sheet resistance on narrow lines due to different nucleation kinetics, their bulk resistivity remains comparable (14–20 µΩ·cm for CoSi₂ [3]), and they do not surpass TiSi₂'s intrinsic C54-phase minimum.
| Evidence Dimension | Electrical resistivity (bulk, thin film, fully annealed) |
|---|---|
| Target Compound Data | ~12.4 µΩ·cm (C54-TiSi₂) |
| Comparator Or Baseline | ~56 µΩ·cm (WSi₂, fully annealed) [2]; 14–20 µΩ·cm (CoSi₂, thin film) [3] |
| Quantified Difference | TiSi₂ resistivity is ~78% lower than WSi₂; TiSi₂ represents the absolute lowest value among refractory disilicides [1]. |
| Conditions | Fully annealed C54 phase, room temperature, thin film on Si substrate. |
Why This Matters
This uniquely low resistivity directly translates to reduced RC signal delay in ULSI interconnects and gate electrodes, a performance metric where alternative silicides impose a measurable penalty.
- [1] Yougui Liao. (2006). 'C49-C54 Titanium Disilicide (TiSi2).' In: Practical Electron Microscopy and Database, 2nd Ed. (Online). View Source
- [2] F. Nava, A. D'Amico, A. Bearzotti, et al. 'Electrical resistivities of single-crystalline transition-metal disilicides.' (Data extracted from WSi₂ value). View Source
- [3] J. Chen et al. (1997). 'Comparison of TiSi₂, CoSi₂, and NiSi for Thin-Film Silicon-on-Insulator Applications.' J. Electrochem. Soc., 144(7), 2437-2442. View Source
